molecular formula C29H28N4O3 B12043899 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-83-4

7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12043899
CAS No.: 476482-83-4
M. Wt: 480.6 g/mol
InChI Key: GATIQHGWEISXEY-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often require the use of palladium catalysts and specific boron reagents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often facilitated by reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

476482-83-4

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H28N4O3/c1-17-6-11-25(31-15-17)33-29(35)26-18(2)32-23-13-21(19-7-9-22(36-3)10-8-19)14-24(34)28(23)27(26)20-5-4-12-30-16-20/h4-12,15-16,21,27,32H,13-14H2,1-3H3,(H,31,33,35)

InChI Key

GATIQHGWEISXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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